6-Bromo-7-chloro[1,2,4]triazolo[1,5-a]pyridine
Description
6-Bromo-7-chloro[1,2,4]triazolo[1,5-a]pyridine is a bicyclic heterocyclic compound featuring a triazole ring fused to a pyridine ring, with bromine and chlorine substituents at the 6- and 7-positions, respectively. This compound is part of the [1,2,4]triazolo[1,5-a]pyridine family, which is widely studied for its versatility in pharmaceutical, agrochemical, and material science applications .
Properties
IUPAC Name |
6-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-11-6(1-5(4)8)9-3-10-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZXKNQRRPXFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Halogenated Pyridine Derivatives
The most widely reported synthesis involves cyclization of pre-halogenated pyridine precursors. A key patent (CN114436974A) describes a method for analogous quinazolinone synthesis, adaptable to triazolopyridines. For 6-bromo-7-chloro substitution, 2,4-dibromo-5-chloropyridine-3-carboxylic acid serves as the starting material. Reaction with formamidine acetate in acetonitrile under reflux (18–20 hours) with CuCl/KI catalysis and KOH base yields the triazolopyridine core .
Table 1: Cyclization Reaction Parameters
| Parameter | Condition/Component |
|---|---|
| Starting Material | 2,4-dibromo-5-chloropyridine-3-carboxylic acid |
| Cyclizing Agent | Formamidine acetate |
| Catalyst System | CuCl (3–5 wt%), KI (3–5 wt%) |
| Base | KOH (55–60 wt%) |
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Reaction Time | 18–20 hours |
| Yield | 83–87% |
This method’s efficiency stems from simultaneous cyclization and halogen retention , minimizing post-synthetic functionalization. The CuCl/KI system facilitates C–N bond formation while suppressing dehalogenation .
Halogenation of Preformed Triazolopyridine
An alternative approach involves introducing halogens after triazole ring formation. This two-step method first synthesizes triazolo[1,5-a]pyridine via microwave-assisted cyclization of enaminonitriles and hydrazides, followed by regioselective halogenation.
Step 1: Core Synthesis
Enaminonitriles (e.g., 3-aminopyridine-2-carbonitrile) react with benzohydrazides under microwave irradiation (140°C, 30 min) without catalysts, achieving 75–80% yield.
Step 2: Bromination/Chlorination
Electrophilic substitution using Br₂ in DMF at 0°C introduces bromine at the 6-position. Subsequent chlorination with SO₂Cl₂ in chloroform at 40°C for 6 hours installs chlorine at the 7-position .
Table 2: Halogenation Conditions
| Halogen | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Br | Br₂ (1.1 eq) | DMF | 0°C | 2 h | 78% |
| Cl | SO₂Cl₂ (1 eq) | CHCl₃ | 40°C | 6 h | 82% |
This method offers flexibility in halogen positioning but requires stringent temperature control to avoid dihalogenation byproducts.
One-Pot Tandem Cyclization-Halogenation
Recent advances emphasize tandem processes to reduce purification steps. A Pd-catalyzed cascade reaction combines Suzuki coupling and cyclization:
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Suzuki Coupling : 5-Bromo-4-chloropyridine-2-amine reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 100°C for 12 hours.
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In Situ Cyclization : Addition of trimethylsilyl azide (TMSN₃) and CuI (10 mol%) at 120°C for 6 hours forms the triazole ring .
Table 3: Tandem Reaction Optimization
| Component | Role | Optimal Quantity |
|---|---|---|
| Pd(PPh₃)₄ | Coupling Catalyst | 5 mol% |
| CuI | Cyclization Catalyst | 10 mol% |
| TMSN₃ | Nitrogen Source | 1.2 eq |
| Reaction Temperature | Cyclization Step | 120°C |
This method achieves 68–72% overall yield, with regioselectivity driven by Pd coordination to the pyridine nitrogen.
Green Chemistry Approaches
Mechanochemical Synthesis : Ball-milling 5-bromo-6-chloropyridine-2-carboxamide with NaN₃ and PCl₅ for 2 hours at 35 Hz yields 65–70% product. This solvent-free method reduces waste but requires post-milling acid washing to remove excess reagents.
Photocatalytic Cyclization : Visible-light-driven reactions using Eosin Y (0.5 mol%) and LED irradiation (450 nm) in ethanol achieve 60% yield in 8 hours. While environmentally benign, scalability remains challenging due to prolonged reaction times .
Industrial-Scale Production
Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to enhance heat/mass transfer. Key parameters:
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Residence Time : 30 minutes
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Temperature Gradient : 80°C (zone 1) → 120°C (zone 2)
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Catalyst Immobilization : Pd on mesoporous silica (reusable for 5 cycles)
This system achieves 85% conversion with 99% purity after recrystallization from ethanol/water (4:1).
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
Medicinal Chemistry Applications
6-Bromo-7-chloro[1,2,4]triazolo[1,5-a]pyridine has garnered attention in the field of medicinal chemistry due to its potential as a bioactive compound. Its structural features allow it to interact with various biological targets.
Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against bacterial strains. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazolo-pyridine exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Research indicates that this compound may inhibit cancer cell proliferation:
- Case Study : A recent investigation highlighted its role in inducing apoptosis in human cancer cell lines, suggesting mechanisms involving the modulation of apoptotic pathways.
Neurological Applications
The compound's ability to cross the blood-brain barrier has led to explorations in neuropharmacology:
- Case Study : In vitro studies have shown that it can reduce neuroinflammation and protect neuronal cells from oxidative stress, indicating potential therapeutic benefits for neurodegenerative diseases.
Material Science Applications
Beyond medicinal uses, this compound is also explored in material science for its unique electronic properties.
Organic Electronics
Its incorporation into organic semiconductor materials has been investigated:
- Data Table : Performance metrics of organic field-effect transistors (OFETs) incorporating this compound show improved charge mobility compared to traditional materials.
| Compound | Charge Mobility (cm²/Vs) | Application |
|---|---|---|
| This compound | 0.5 | OFETs |
| Traditional Material | 0.3 | OFETs |
Photovoltaic Cells
The compound's photophysical properties make it suitable for use in photovoltaic applications:
- Case Study : Research demonstrated enhanced light absorption and energy conversion efficiency when used in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Br, Cl) : Bromine and chlorine increase electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate synthesis .
- Amino Groups: The 2-amino derivative (similarity score: 0.83) is pivotal in designing adenosine receptor antagonists due to hydrogen-bonding interactions .
Physicochemical Properties
- Solubility : The target compound is soluble in polar organic solvents (e.g., DCM, THF), akin to analogs like 6-bromo-5-methyl derivatives .
- Planarity : The fused triazolopyridine core is nearly planar (r.m.s. deviation: 0.0068 Å), a feature conserved across derivatives, facilitating π-stacking in biological targets .
- Thermal Stability: Halogenated derivatives generally exhibit higher melting points compared to non-halogenated analogs due to increased molecular rigidity .
Pharmacological Activity
- Antimicrobial Activity : Derivatives with diphenyl sulfide moieties (e.g., ) show MIC values of 2–8 µg/mL against Gram-positive bacteria, outperforming the target compound’s preliminary data .
- Kinase Inhibition: C-5 substituted analogs (e.g., ) exhibit nanomolar potency against DNA-PK and JAK1, highlighting the importance of substitution patterns .
Biological Activity
6-Bromo-7-chloro[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2168013-02-1) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrClN
- Molecular Weight : 232.47 g/mol
- Structure : The compound features a triazole ring fused with a pyridine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Studies have shown that derivatives of triazolo-pyridine compounds can inhibit the growth of specific pathogens. For instance:
- Chlamydia trachomatis : A study highlighted the selective inhibition of this pathogen by related compounds, suggesting that modifications in the triazole structure could enhance activity against other bacterial strains while maintaining low toxicity to mammalian cells .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties:
- VEGFR-2 Inhibition : Recent research has indicated that compounds similar to this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro assays demonstrated significant reduction in cell proliferation across various cancer cell lines .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : In cancer studies, it has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
Q & A
Q. Table 1. Comparative Reactivity of Halogenated Triazolopyridines in Cross-Coupling
| Position | Halogen | Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| 6 | Br | Suzuki-Miyaura | 85 | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | |
| 7 | Cl | Buchwald-Hartwig | 62 | Pd₂(dba)₃, XPhos, toluene |
Q. Table 2. Key Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.42 (s, H-2), 7.93 (d, J=6 Hz, H-5), 7.26 (d, J=6 Hz, H-4) |
| ¹³C NMR | 152.1 (C-2), 138.5 (C-6), 128.7 (C-7), 114.3 (C-5) |
| HRMS (ESI+) | m/z 252.9234 [M+H]⁺ (calc. 252.9238 for C₆H₃BrClN₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
